

Spectroscopic Profile of Ethyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** (CAS No: 4027-57-0), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**
- Molecular Formula: C₇H₁₀N₂O₂
- Molecular Weight: 154.17 g/mol [\[1\]](#)
- Canonical SMILES: CCOC(=O)C1=NNC(=C1)C[\[1\]](#)

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**.

Mass Spectrometry

The electron ionization mass spectrum of the title compound is characterized by its molecular ion peak and several major fragment ions.

m/z	Relative Intensity (%)	Assignment
154	~60	[M] ⁺ (Molecular Ion)
126	~45	[M - C ₂ H ₄] ⁺
109	~100	[M - OC ₂ H ₅] ⁺
81	~30	
54	~35	

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum reveals characteristic absorption bands corresponding to the principal functional groups in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Medium, Broad	N-H Stretch
~3150	Medium	C-H Stretch (aromatic)
~2990	Medium	C-H Stretch (aliphatic)
~1730	Strong	C=O Stretch (ester)
~1570	Medium	C=N Stretch (pyrazole ring)
~1250	Strong	C-O Stretch (ester)

Data sourced from the NIST/EPA Gas-Phase Infrared Database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** are not readily available in the public databases searched. However, based on the chemical structure, the following proton and carbon environments are expected:

Expected ^1H NMR Resonances:

- A broad singlet for the N-H proton of the pyrazole ring.
- A singlet for the C-H proton of the pyrazole ring.
- A quartet for the $-\text{CH}_2-$ protons of the ethyl group.
- A singlet for the $-\text{CH}_3$ protons attached to the pyrazole ring.
- A triplet for the $-\text{CH}_3$ protons of the ethyl group.

Expected ^{13}C NMR Resonances:

- A resonance for the carbonyl carbon of the ester.
- Resonances for the quaternary and C-H carbons of the pyrazole ring.
- A resonance for the $-\text{CH}_2-$ carbon of the ethyl group.
- A resonance for the $-\text{CH}_3$ carbon attached to the pyrazole ring.
- A resonance for the $-\text{CH}_3$ carbon of the ethyl group.

A ^{13}C NMR spectrum is noted as being available from Wiley-VCH GmbH, but the specific chemical shift data is not provided in the publicly accessible PubChem database.^[1]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-methyl-1H-pyrazole-3-carboxylate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$).

- Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 300 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.
 - Typical parameters for ^1H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically over a range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

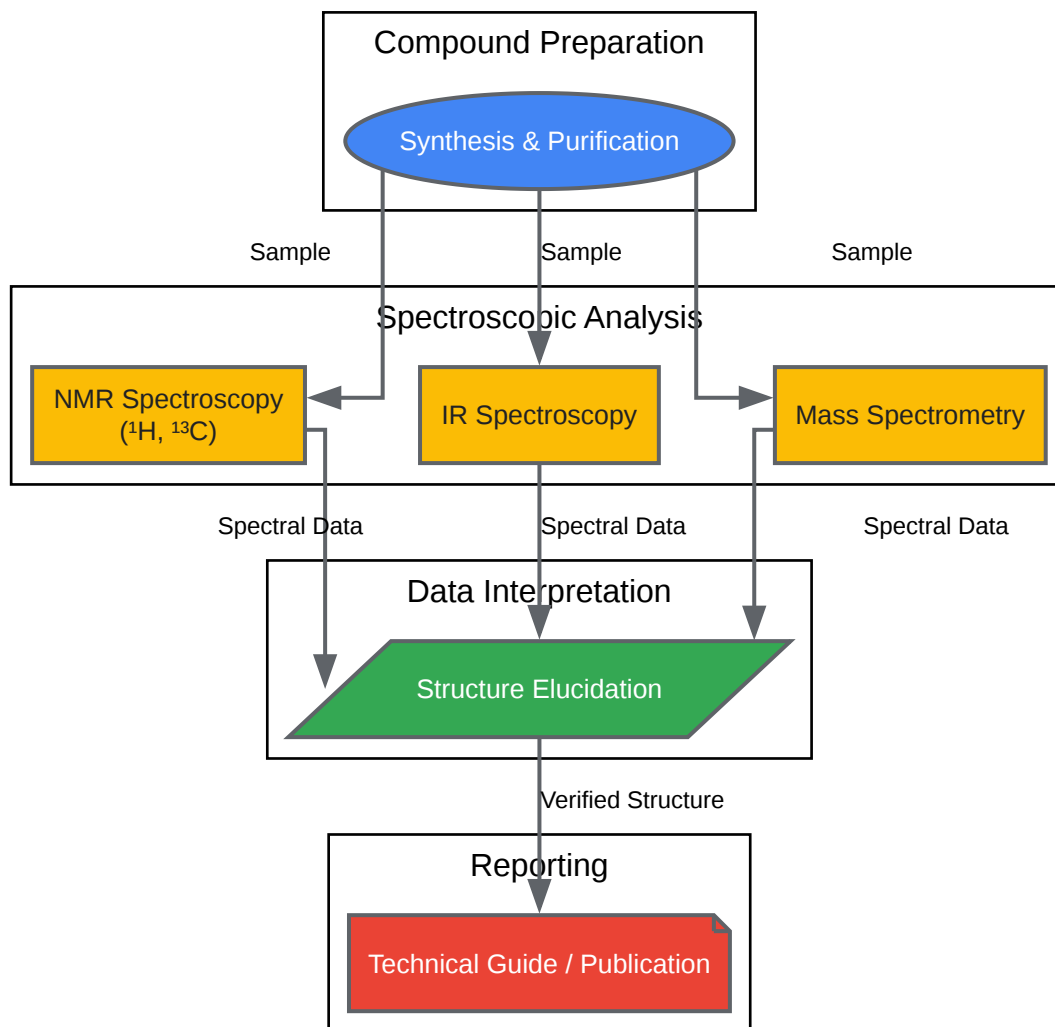
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
- **Mass Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions, and plot the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 5-methyl-1H-pyrazole-3-carboxylate**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a synthesized compound.

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References

- 1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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